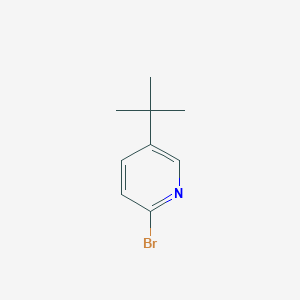

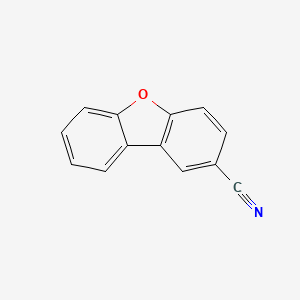

![molecular formula C7H7ClN2O B2518187 Imidazo[1,2-a]pyridin-7-ol HCl CAS No. 2229276-23-5](/img/structure/B2518187.png)

Imidazo[1,2-a]pyridin-7-ol HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-7-ol HCl is a derivative of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic system with a bridgehead nitrogen atom. This scaffold is of significant interest due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities . The imidazo[1,2-a]pyridine core is also present in various marketed pharmaceutical preparations, highlighting its importance as a "drug prejudice" scaffold .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including multicomponent reactions, tandem processes, rearrangement reactions, and transition-metal-catalyzed C–H activation . One-pot regiospecific synthesis methods have also been developed, which are metal-free and facilitate the formation of C-N, C-O, and C-S bonds . These methods provide a versatile approach to constructing the imidazo[1,2-a]pyridine core and allow for the introduction of functional groups that can modulate the physical and chemical properties of the final compounds.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized by single-crystal X-ray diffraction, as demonstrated by the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid and its anion-based complexes . These compounds exhibit two-dimensional hydrogen-bonded networks held in the crystal lattice by weak C–H···O and π–π contacts . The ability to form intramolecular hydrogen-bonded seven-membered rings can also influence the conformation and steric repulsion, affecting the excited-state intramolecular proton transfer (ESIPT) luminescence properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including those with carbonyl compounds, α,β-unsaturated carbonyl compounds, nitroolefins, alkynes, and reactions involving heterocyclic ketene aminals . The versatility of the imidazo[1,2-a]pyridine architecture is further demonstrated by its use in the generation of stable N-heterocyclic carbenes, which have applications in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of substituents. For instance, the thermal stability of metal complexes based on the imidazo[1,2-a]pyridin-2-ylacetate anion varies depending on the metal ion, with Co(II) and Ni(II) complexes being less stable than Mn(II) and Cd(II) complexes . The magnetic properties of these complexes are also determined by the coordinated polyhedron's distortion, which correlates with the electronic spectra . Additionally, the ESIPT luminescence of imidazo[1,2-a]pyridine derivatives is affected by the conformation of the intramolecular hydrogen-bonded ring, with quantum yields of up to 0.45 in the solid state .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Privileged Scaffold in Drug Discovery

Imidazo[1,2-b]pyridazine, a closely related scaffold, has been identified as significant in medicinal chemistry due to its versatility in providing bioactive molecules, including kinase inhibitors like ponatinib. This scaffold is crucial for exploring therapeutic applications, indicating a resurgence of interest in similar compounds like Imidazo[1,2-a]pyridin-7-ol HCl for potential therapeutic uses (Amanda Garrido et al., 2021).

Synthesis and Biological Applications

The synthesis of Imidazo[1,2-a]pyrimidines and related compounds has been reviewed, highlighting their applications in biological activities and secondary applications such as corrosion inhibition. This suggests the broad utility of Imidazo[1,2-a] derivatives in scientific research (Rabia Zeynep Kobak & B. Akkurt, 2022).

Heterocyclic N-oxide Applications in Drug Development

Heterocyclic N-oxides, including those synthesized from imidazole, showcase significant potential in drug development for their biological importance and versatility in synthetic intermediates. This highlights the broader class of compounds related to Imidazo[1,2-a]pyridin-7-ol HCl and their importance in medicinal applications (Dongli Li et al., 2019).

Synthetic Biology and Materials Science

Unnatural Base Pairs for Synthetic Biology

The development of unnatural base pairs, including those consisting of imidazole derivatives, for synthetic biology underlines the potential of Imidazo[1,2-a]pyridin-7-ol HCl in genetic engineering and molecular biology research. This advances the field by providing novel methodologies for DNA synthesis and manipulation (Noriko Saito-Tarashima & N. Minakawa, 2018).

Imidazole Derivatives in Therapeutic Agents

The review of imidazole derivatives as potential therapeutic agents underscores the imidazole nucleus's significance in biological systems. It provides a foundation for understanding how Imidazo[1,2-a]pyridin-7-ol HCl might be leveraged in developing new therapeutic agents due to its bioactive potential (Archana Sharma et al., 2016).

Wirkmechanismus

Safety and Hazards

The safety information for Imidazo[1,2-a]pyridin-7-ol hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

Eigenschaften

IUPAC Name |

1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-1-3-9-4-2-8-7(9)5-6;/h1-5,8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGBQPXCYWEIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC2=CC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-7-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)